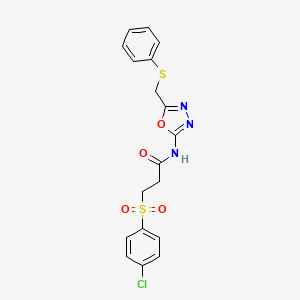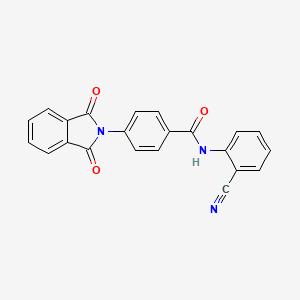
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, also known as C16, is a small molecule that has gained attention in the scientific community due to its potential use in cancer treatment. C16 belongs to the family of benzamide derivatives and has shown promising results in inhibiting the growth of cancer cells.
作用機序
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been shown to induce endoplasmic reticulum stress and activate the unfolded protein response, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been shown to have minimal toxicity in normal cells and tissues. In vitro studies have shown that N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide selectively targets cancer cells while sparing normal cells. N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has also been shown to inhibit tumor growth in vivo without causing significant toxicity.
実験室実験の利点と制限
One of the advantages of N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory studies. Additionally, N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has shown promising results in inhibiting the growth of various types of cancer cells. However, one limitation of N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is its poor solubility in water, which can limit its effectiveness in certain experimental settings.
将来の方向性
Could include investigating the efficacy of N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in combination with other chemotherapeutic agents, optimizing the synthesis method to improve solubility, and exploring the potential use of N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in other diseases beyond cancer.
合成法
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-bromoisoindoline-1,3-dione followed by Suzuki-Miyaura coupling with 4-bromo-N-(2-hydroxyphenyl)benzamide. The final step involves the conversion of the hydroxyl group to an amide using acetic anhydride.
科学的研究の応用
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3/c23-13-15-5-1-4-8-19(15)24-20(26)14-9-11-16(12-10-14)25-21(27)17-6-2-3-7-18(17)22(25)28/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVYWEUIRVGLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

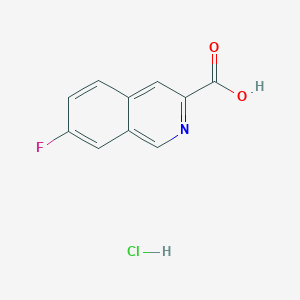
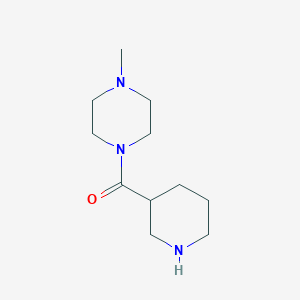
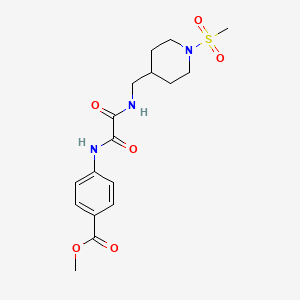
![2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2785493.png)

![N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2785497.png)
![2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid](/img/structure/B2785498.png)
![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2785500.png)
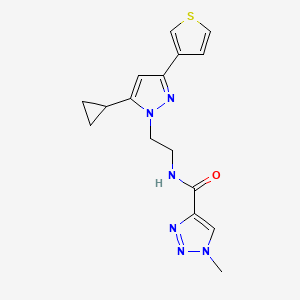
![2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2785506.png)
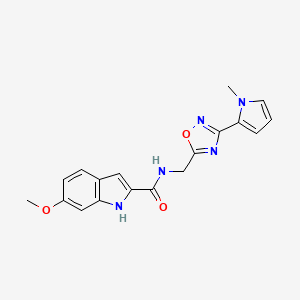
![Methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2785508.png)

